

# Physicochemical Properties of 2-(Methylthio)-2-thiazoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Methylthio)-2-thiazoline

Cat. No.: B048757

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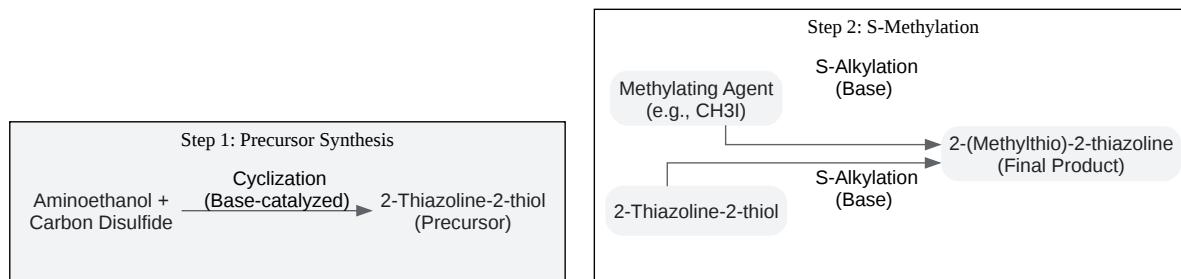
A clear understanding of the compound's properties is essential for its handling, reaction monitoring, and purification.

Property	Value
CAS Number	19975-56-5[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NS <sub>2</sub> [1][2][3]
Molecular Weight	133.24 g/mol [2][3]
Appearance	Colorless to slightly yellow clear liquid[1]
Boiling Point	216-217 °C[2]
Density	~1.226 g/mL at 25 °C[2]
Refractive Index	n <sub>20/D</sub> ~1.592[2]
SMILES String	CSC1=NCCS1[2]

## Core Synthesis Pathway: S-Alkylation of 2-Thiazoline-2-thiol

The most direct and industrially relevant pathway to **2-(Methylthio)-2-thiazoline** is the selective S-methylation of its precursor, 2-thiazoline-2-thiol. This precursor exists in a tautomeric equilibrium between its thione and thiol forms.[4][5] The synthesis can be logically

divided into two primary stages: the formation of the heterocyclic core followed by the crucial methylation step.



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Caption: Overall two-step synthesis pathway for **2-(Methylthio)-2-thiazoline**.

## Step 1: Synthesis of the 2-Thiazoline-2-thiol Precursor

The foundational heterocyclic structure, 2-thiazolidine-2-thione (the keto-form of 2-thiazoline-2-thiol), is commonly prepared from aminoethanol and carbon disulfide.<sup>[5]</sup> This reaction is a robust method for constructing the thiazolidine ring system.

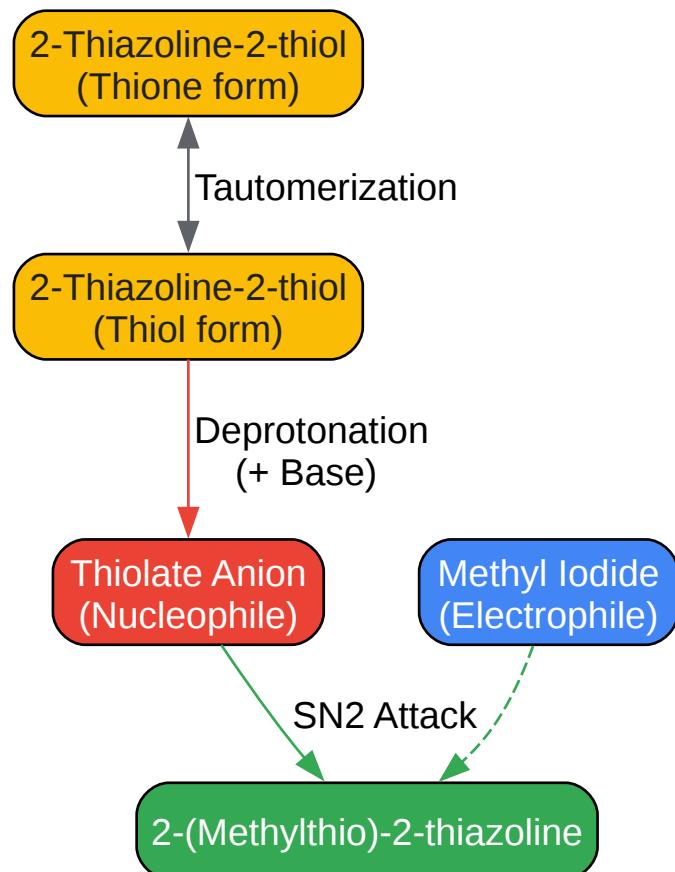
**Mechanism Rationale:** The synthesis begins with the nucleophilic attack of the amino group of aminoethanol on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a base, intramolecular cyclization occurs: the hydroxyl group is converted into a good leaving group (e.g., by protonation followed by dehydration) or undergoes substitution, and the sulfur atom attacks the resulting electrophilic carbon, leading to ring closure and formation of the stable thiazolidine-2-thione.

## Step 2: S-Methylation of 2-Thiazoline-2-thiol

This is the critical step where the methylthio group is introduced. The reaction leverages the nucleophilic character of the sulfur atom in the thiol tautomer.

## Expertise &amp; Causality Behind Experimental Choices:

- Tautomerism: 2-Thiazoline-2-thiol exists as two tautomers: a thione (C=S) and a thiol (-SH). [4][5] While the thione form is often more stable, the thiol form is essential for the S-alkylation reaction.
- Role of the Base: A base (e.g., sodium hydroxide, sodium ethoxide, or sodium hydride) is crucial. Its function is to deprotonate the thiol, forming a thiolate anion (-S<sup>-</sup>). This anion is a significantly stronger nucleophile than the neutral thiol, dramatically increasing the reaction rate and ensuring that alkylation occurs exclusively on the sulfur atom (S-alkylation) rather than the nitrogen atom (N-alkylation).
- Choice of Methylating Agent: A potent electrophile is required. Methyl iodide (CH<sub>3</sub>I) and dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) are common choices. Methyl iodide is highly reactive, with iodine being an excellent leaving group, facilitating the S<sub>N</sub>2 reaction.
- Solvent Selection: The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions. Alcohols like ethanol or polar aprotic solvents like N,N-Dimethylformamide (DMF) are suitable choices.

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Caption: Mechanism of S-methylation showing tautomerization and SN2 attack.

## Experimental Protocol: Synthesis of 2-(Methylthio)-2-thiazoline

This protocol describes a representative lab-scale synthesis via S-methylation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][6]

## Materials and Equipment:

- Reagents:
  - 2-Thiazoline-2-thiol (Precursor)
  - Methyl Iodide ( $\text{CH}_3\text{I}$ )

- Sodium Hydroxide (NaOH)
- Ethanol (Absolute)
- Diethyl Ether
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Deionized Water
- Equipment:
  - Round-bottom flask with a magnetic stir bar
  - Reflux condenser
  - Dropping funnel
  - Heating mantle with temperature control
  - Separatory funnel
  - Rotary evaporator
  - Standard laboratory glassware

## Step-by-Step Procedure:

- Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-thiazoline-2-thiol in 100 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
- Base Addition: Prepare a solution of 3.4 g of sodium hydroxide in 50 mL of ethanol. Add this basic solution dropwise to the stirring solution of the precursor at room temperature. A slight exotherm may be observed. The formation of the sodium thiolate salt may cause a change in color or clarity.
- Addition of Methylating Agent: Cool the mixture in an ice bath. Add 12.0 g (1.05 eq) of methyl iodide dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) for 2-3 hours.
- Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- Work-up:
  - After the reaction is complete, cool the mixture to room temperature.
  - Reduce the solvent volume by approximately half using a rotary evaporator.
  - Pour the concentrated mixture into 200 mL of cold deionized water and transfer it to a separatory funnel.
  - Extract the aqueous phase three times with 75 mL portions of diethyl ether.
  - Combine the organic extracts.
- Purification:
  - Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.
  - Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ).
  - Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Final Purification: The crude liquid can be further purified by vacuum distillation to obtain high-purity **2-(Methylthio)-2-thiazoline**.

**Self-Validating System:** The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (133.24 g/mol) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure, ensuring the methyl group is attached to the sulfur atom.

## Applications and Further Reactions

**2-(Methylthio)-2-thiazoline** is a valuable intermediate primarily because the methylthio group is an excellent leaving group. This allows for the subsequent introduction of various nucleophiles at the C2 position of the thiazoline ring, opening pathways to a wide array of derivatives. For instance, it has been used in reactions with heteroaromatic 2-aminoesters to prepare novel tri- and tetracyclic heterocyclic systems and to synthesize substituted 2-amino-2-thiazolines.<sup>[2]</sup>

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- To cite this document: BenchChem. [Physicochemical Properties of 2-(Methylthio)-2-thiazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048757#2-methylthio-2-thiazoline-synthesis-pathway>]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)